{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}(2-methoxyethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}(2-methoxyethyl)amine is a chemical compound that has garnered interest in various fields of scientific research This compound features a pyrazole ring substituted with a difluoroethyl group and a methoxyethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}(2-methoxyethyl)amine typically involves multi-step organic reactions. The starting materials often include pyrazole derivatives, difluoroethyl halides, and methoxyethylamine. The synthetic route may involve:
Nucleophilic Substitution: The pyrazole derivative reacts with a difluoroethyl halide under basic conditions to form the difluoroethyl-substituted pyrazole.
Reductive Amination: The difluoroethyl-substituted pyrazole is then subjected to reductive amination with methoxyethylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}(2-methoxyethyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxyethylamine moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}(2-methoxyethyl)amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe or inhibitor.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}(2-methoxyethyl)amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The difluoroethyl group can enhance the compound’s binding affinity and selectivity, while the methoxyethylamine moiety may influence its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}(2-ethoxyethyl)amine
- {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}(2-hydroxyethyl)amine
Uniqueness
{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}(2-methoxyethyl)amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the difluoroethyl group enhances its stability and reactivity, while the methoxyethylamine moiety provides unique pharmacokinetic characteristics.
Properties
Molecular Formula |
C9H15F2N3O |
---|---|
Molecular Weight |
219.23 g/mol |
IUPAC Name |
N-[[1-(2,2-difluoroethyl)pyrazol-4-yl]methyl]-2-methoxyethanamine |
InChI |
InChI=1S/C9H15F2N3O/c1-15-3-2-12-4-8-5-13-14(6-8)7-9(10)11/h5-6,9,12H,2-4,7H2,1H3 |
InChI Key |
WCXWRSRPDOQTSM-UHFFFAOYSA-N |
Canonical SMILES |
COCCNCC1=CN(N=C1)CC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.